An In-depth Technical Guide to Protaxel Structure-Activity Relationship Studies
An In-depth Technical Guide to Protaxel Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of Protaxel and its parent compound, paclitaxel. As a Senior Application Scientist, the following content is structured to deliver not just technical data, but also the scientific rationale behind the molecular design and experimental validation of these potent anticancer agents.
Section 1: The Genesis of Protaxel - A Prodrug Strategy for a Potent Payload
Paclitaxel, the active component of Protaxel, is a cornerstone of chemotherapy, renowned for its unique mechanism of action. It functions not by preventing the assembly of microtubules, but by promoting their polymerization and preventing their disassembly. This hyper-stabilization of the microtubule network disrupts the dynamic processes of cell division, leading to mitotic arrest and ultimately, apoptosis.[1][2] The primary molecular target of paclitaxel is the β-tubulin subunit within the microtubule polymer.[3]
Despite its efficacy, paclitaxel's clinical application has been hampered by its extremely low aqueous solubility. This necessitates the use of formulation vehicles like Cremophor EL, which can cause severe hypersensitivity reactions.[4] Protaxel was conceived as a solution to this challenge. It is a prodrug of paclitaxel, engineered to enhance water solubility and improve its pharmacological profile.[5] The core concept of a prodrug is a pharmacologically inactive compound that is converted into an active drug within the body.[6] In the case of Protaxel, this is achieved by chemical modification of the paclitaxel core, creating a derivative that is more water-soluble and can release the active paclitaxel under physiological conditions.[5][7]
The Protaxel Conversion Mechanism
Protaxel is synthesized by modifying the hydroxyl group at the C7 position of the paclitaxel core.[8] Specifically, 7-(2",3"-dihydroxypropylcarbonato) paclitaxel is a form of Protaxel.[7] This modification renders the molecule significantly more water-soluble (over 50-fold) than the parent drug.[8] The release of active paclitaxel from the Protaxel prodrug is achieved through a pH-dependent intramolecular cyclization reaction.[7] This process is catalyzed by human plasma, ensuring the targeted release of the cytotoxic payload.[5] The stability of Protaxel at a pH of 7 or lower, and its conversion to paclitaxel in a basic medium, are key features of its design.[5]
Section 2: The Paclitaxel Core - A Scaffold for Potent Activity
The intricate tetracyclic core of paclitaxel is the foundation of its biological activity. Understanding the structure-activity relationships at various positions on this core is paramount for designing more effective analogs and prodrugs like Protaxel.
The Baccatin III Core Structure
The fundamental framework of paclitaxel is the baccatin III core. The structural integrity of this core is essential for activity. Modifications at several key positions have been extensively studied to probe their impact on microtubule binding and cytotoxicity.
Caption: Key modification sites on the paclitaxel core.
Structure-Activity Relationship at C2
The benzoyl group at the C2 position is a critical contributor to the bioactivity of paclitaxel. Its aromatic ring stacks between the side chains of βH229 and βL275 in the binding pocket of β-tubulin.[9]
-
Rationale for Modification: Altering the C2 group can modulate binding affinity and potentially overcome resistance mechanisms.
-
Experimental Observations:
-
Removal of the benzoyl group leads to a significant loss of activity.
-
Substitution with other aromatic groups can be tolerated, and in some cases, enhance activity. For instance, an analog with a 2-debenzoyl-2-(m-azidobenzoyl) modification was found to be more potent in promoting tubulin assembly than paclitaxel itself.
-
Introduction of fluorine or methyl substituents at the meta position of the C2-benzoate can have varied effects on potency against both sensitive and resistant cancer cell lines.
-
Structure-Activity Relationship at C7
The hydroxyl group at C7 is a key site for modification in the design of prodrugs, as exemplified by Protaxel.[8]
-
Rationale for Modification: The C7 position is not considered essential for direct interaction with tubulin, making it an ideal location for attaching a promoiety to improve physicochemical properties like solubility.
-
Experimental Observations:
Structure-Activity Relationship at C10
The acetate group at C10 is not directly involved in the primary binding interactions with tubulin.[9]
-
Rationale for Modification: Modifications at C10 are explored primarily to enhance activity against drug-resistant cancer cell lines. The C10 moiety may influence the molecule's affinity for efflux pumps like P-glycoprotein (P-gp).
-
Experimental Observations:
-
Deacetylation at C10 generally results in a slight decrease in activity in non-resistant cell lines.
-
Substitution of the acetate with bulkier groups, such as a cyclopropanecarbonyl group, has been shown to increase potency and the ability to overcome paclitaxel resistance.
-
The presence of a nitrogen atom in the C10 substituent may play a role in the interaction with microtubules.
-
Section 3: The C13 Side Chain - The Key to Microtubule Binding
The ester side chain at the C13 position is arguably the most critical structural feature for the biological activity of paclitaxel. Its absence in the baccatin III core renders the molecule largely inactive.[9]
Essential Components of the C13 Side Chain
The C13 side chain is composed of an N-benzoyl-β-phenylisoserine moiety. Several functional groups within this side chain are indispensable for activity.
Caption: Critical functional groups of the C13 side chain.
-
The 2'-Hydroxyl Group: This group is crucial for activity. It is postulated to form a key hydrogen bond with the tubulin protein, contributing significantly to the binding affinity.[9] Masking or removing this hydroxyl group leads to a dramatic decrease in cytotoxicity.
-
The 3'-N-Benzoyl Group: The amide linkage and the benzoyl group are important for maintaining the correct conformation of the side chain for optimal binding.
-
The 3'-Phenyl Group: This aromatic ring is involved in hydrophobic interactions within the tubulin binding pocket.
Docetaxel: A Clinically Relevant C13 Side Chain Analog
Docetaxel (Taxotere) is a semi-synthetic analog of paclitaxel and a widely used chemotherapeutic agent.[10] Its structure differs from paclitaxel at two key positions:
-
C10: The acetate group is replaced with a hydroxyl group.
-
C13 Side Chain: The N-benzoyl group at the 3' position is replaced with an N-tert-butoxycarbonyl (t-BOC) group.
These modifications result in Docetaxel having greater water solubility and, in some cases, enhanced antitumor activity compared to paclitaxel.
Section 4: Experimental Protocols for SAR Studies
The evaluation of Protaxel and its analogs relies on a suite of robust in vitro assays. The following protocols are foundational for determining the biological activity of these compounds.
Microtubule Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. An increase in polymerization indicates a paclitaxel-like mechanism of action.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).
-
Prepare a 100 mM GTP stock solution.
-
Reconstitute lyophilized tubulin protein (e.g., to 3 mg/ml) in ice-cold general tubulin buffer.
-
Prepare test compounds (Protaxel analogs) and control compounds (paclitaxel, nocodazole) at 10x the final desired concentration in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
Use a temperature-controlled 96-well plate reader capable of measuring absorbance at 340 nm. Pre-warm the plate reader to 37°C.
-
In each well of a clear, half-area 96-well plate, add 10 µl of the 10x compound solution. Include wells for a positive control (paclitaxel), a negative control (nocodazole or DMSO vehicle), and a no-tubulin blank.
-
-
Initiation of Polymerization:
-
Prepare the tubulin polymerization mix on ice by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM.
-
Add 90 µl of the tubulin polymerization mix to each well containing the compound solutions.
-
Immediately place the plate in the pre-warmed plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for at least 60 minutes at 37°C.
-
Subtract the blank readings from all other readings.
-
Plot the change in absorbance over time. A compound with paclitaxel-like activity will show an increased rate and extent of polymerization compared to the vehicle control.
-
Cytotoxicity Assay (MTT/CCK-8)
This assay determines the concentration of a compound required to inhibit the proliferation of cancer cells by 50% (IC50).
Principle: Tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (in CCK-8 kits) are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µl of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds (Protaxel analogs) and paclitaxel in culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the various concentrations of the compounds. Include vehicle-only wells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
Addition of Reagent and Incubation:
-
Add 10 µl of MTT solution (5 mg/ml in PBS) or 10 µl of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours (for MTT) or 1-2 hours (for CCK-8) at 37°C. For MTT, a purple precipitate will form.
-
-
Measurement:
-
For MTT: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
For CCK-8: No solubilization step is needed.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Section 5: Quantitative SAR Data and Mechanistic Insights
The following table summarizes the cytotoxic activity of paclitaxel and representative analogs in various cancer cell lines. This data provides a quantitative basis for the SAR principles discussed.
| Compound | Cell Line | IC50 (nM) | Key Structural Feature | Reference |
| Paclitaxel | OVCAR-3 (Ovarian) | 2.5 - 7.5 | Parent Compound | [12] |
| Paclitaxel | MCF-7 (Breast) | ~10 | Parent Compound | [10] |
| Paclitaxel | MDA-MB-231 (Breast) | 300 - 5000 | Parent Compound | [13] |
| Docetaxel | Various | Often more potent than Paclitaxel | C10-OH, C13-N-t-BOC | [10] |
| Protaxel | Various | Similar to Paclitaxel in vitro | C7-dihydroxypropylcarbonate | [8] |
| C10-deacetyl Paclitaxel | Various | Slightly less potent than Paclitaxel | C10-OH | |
| C7-modified Paclitaxel | Various | Significantly less potent | C7-ester/ether | |
| C2'-deoxy Paclitaxel | Various | Significantly less potent | C2'-H |
Note: IC50 values can vary significantly between studies due to differences in cell lines, exposure times, and assay methods.[13]
Overcoming Drug Resistance
A major challenge in chemotherapy is the development of multidrug resistance (MDR). One of the primary mechanisms of resistance to paclitaxel is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports the drug out of cancer cells.[14][15] SAR studies are crucial for designing analogs that are poor substrates for P-gp.
-
Causality: Modifications at positions like C10 can alter the three-dimensional shape and hydrogen bonding potential of the taxane, reducing its recognition and transport by P-gp. This allows the drug to accumulate within the cancer cell to therapeutic concentrations.
Signaling Pathways of Paclitaxel-Induced Apoptosis
The stabilization of microtubules by paclitaxel triggers a cascade of downstream signaling events that culminate in apoptosis.
Caption: Simplified overview of paclitaxel-induced apoptotic signaling.
-
TAK1-JNK Pathway: Paclitaxel has been shown to induce apoptosis through the activation of the TAK1-JNK signaling pathway.[16]
-
PI3K/AKT and MAPK Pathways: Paclitaxel can inhibit the pro-survival PI3K/AKT pathway while activating the pro-apoptotic MAPK signaling cascade.[17]
Understanding these pathways provides opportunities for rational combination therapies, where drugs targeting specific nodes in these pathways can be used to enhance the efficacy of Protaxel.
Section 6: Conclusion and Future Directions
The development of Protaxel represents a successful application of prodrug chemistry to overcome the formulation challenges of paclitaxel. The extensive SAR studies on the taxane core have provided a deep understanding of the structural requirements for potent microtubule-stabilizing and cytotoxic activity. The C13 side chain remains the most critical element for bioactivity, while modifications at C2, C7, and C10 offer avenues to modulate potency, physicochemical properties, and resistance profiles.
Future research in this field will likely focus on:
-
Second-generation Protaxels: Designing prodrugs with novel linkers that can be cleaved by tumor-specific enzymes, leading to more targeted drug delivery.
-
Novel Analogs Targeting Resistant Tumors: Synthesizing taxanes with significant structural modifications designed to evade recognition by efflux pumps like P-gp.
-
Combination Therapies: Leveraging the knowledge of paclitaxel-induced signaling pathways to design rational drug combinations that synergistically enhance cancer cell killing.
This guide has provided a framework for understanding the intricate relationship between the structure of Protaxel and its biological function. The principles and protocols outlined herein serve as a foundation for the continued innovation in the design and development of next-generation taxane-based anticancer agents.
References
-
Protaxel - A new paclitaxel prodrug with chemosensitizing activity. (2013). Cancer Research. [Link]
-
Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. (n.d.). PubMed. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
-
Recent progress in structure activity relationship and mechanistic studies of taxol analogues. (n.d.). PubMed. [Link]
-
IC50 of paclitaxel in breast cancer cell lines at 570 nm. (n.d.). ResearchGate. [Link]
-
Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (1990). British Journal of Cancer. [Link]
-
Carnosic Acid and Its Semisynthetic Derivatives as Promising Anticancer Agents. (2023). MDPI. [Link]
-
Design, synthesis and biological activity of protaxols. (1993). Nature. [Link]
-
A new prodrug of paclitaxel: synthesis of Protaxel. (2001). Anticancer Drugs. [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2012). Methods in Molecular Biology. [Link]
-
IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (n.d.). ResearchGate. [Link]
-
Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. (2018). Oncology Letters. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Resistance to Paclitaxel Mediated by P-glycoprotein Can Be Modulated by Changes in the Schedule of Administration. (1996). Clinical Cancer Research. [Link]
-
The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. (2007). The AAPS Journal. [Link]
-
Structural insight into the stabilization of microtubules by taxanes. (2022). eLife. [Link]
-
Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers. (2010). Molecular Pharmaceutics. [Link]
-
Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. [Link]
-
Crystal structures of taxane-tubulin complexes: Implications for the mechanism of microtubule stabilization by Taxol. (2021). ResearchGate. [Link]
-
Quantitative structure–activity relationship. (n.d.). Wikipedia. [Link]
-
The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent. (2014). Accounts of Chemical Research. [Link]
-
Paclitaxel induces apoptosis through the TAK1–JNK activation pathway. (2018). FEBS Open Bio. [Link]
-
Tubulin Polymerization Assay Kit (Cat. # BK006P). (n.d.). Interchim. [Link]
-
Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3. (2007). Journal of Medicinal Chemistry. [Link]
-
How Taxol/paclitaxel kills cancer cells. (2017). Molecular Biology of the Cell. [Link]
-
Paclitaxel Prodrugs: Toward Smarter Delivery of Anticancer Agents. (2014). Chemical Reviews. [Link]
-
P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. (2020). Frontiers in Oncology. [Link]
-
How Taxol stabilises microtubule structure. (n.d.). MRC Laboratory of Molecular Biology. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Quantitative Structure-Activity Relationship Models. (n.d.). Emergent Mind. [Link]
-
Microtubule stabilization/destabilization assay. (n.d.). Cosmo Bio. [Link]
-
Synthesis of Paclitaxel Analogs. (2010). VTechWorks. [Link]
-
Time Course of Paclitaxel-Induced Apoptosis in an Experimental Model of Virus-Induced Breast Cancer. (2006). Journal of Nuclear Medicine. [Link]
-
Prodrug Strategies for Paclitaxel. (2015). Molecules. [Link]
-
Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures. (2017). Journal of Molecular Biology. [Link]
-
Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. (2024). ResearchGate. [Link]
-
P-Glycoprotein as a Therapeutic Target in Hematological Malignancies: A Challenge to Overcome. (2024). MDPI. [Link]
-
Interpreting quantitative structure-activity relationship models to guide drug discovery. (2021). Journal of Computer-Aided Molecular Design. [Link]
-
Mechanisms of paclitaxel-induced apoptosis in cancer cells via... (n.d.). ResearchGate. [Link]
-
A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. (2014). Proceedings of the National Academy of Sciences. [Link]
-
Design and synthesis of simplified taxol analogs based on the T-Taxol bioactive conformation. (2012). Bioorganic & Medicinal Chemistry. [Link]
-
Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). (2023). International Journal of Oncology. [Link]
-
Taxanes trigger cancer cell killing in vivo by inducing non-canonical T . (n.d.). DSpace. [Link]
-
Possible mechanisms of paclitaxel-induced apoptosis. (1999). Biochemical Pharmacology. [Link]
-
Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview. (2023). MDPI. [Link]
Sources
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. molbiolcell.org [molbiolcell.org]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of protaxols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A new prodrug of paclitaxel: synthesis of Protaxel [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. interchim.fr [interchim.fr]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Resistance to paclitaxel mediated by P-glycoprotein can be modulated by changes in the schedule of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
